

# Using 4-((2-Methoxyethoxy)methyl)benzoic acid as a PEG spacer

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## Compound of Interest

Compound Name:	4-((2-Methoxyethoxy)methyl)benzoic acid
CAS No.:	119828-60-3
Cat. No.:	B186618

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Using 4-((2-Methoxyethoxy)methyl)benzoic acid as a PEG Spacer: Application Note & Protocols

## Executive Summary

**4-((2-Methoxyethoxy)methyl)benzoic acid** (CAS: 119828-60-3) is a specialized "Mini-PEG" modifier used in medicinal chemistry to optimize the physicochemical properties of small molecule drugs and biological probes. Unlike traditional high-molecular-weight polyethylene glycols (PEGs), this compound provides a discrete, structurally defined hydrophilic tail.

Its primary function is to act as a terminal spacer, appending a solubilizing methoxy-ethoxy moiety to a pharmacophore via a robust benzyl ether linkage. This guide details its chemical profile, mechanistic advantages, and validated protocols for synthesis and bioconjugation.

## Chemical Profile & Physicochemical Properties

This compound bridges the gap between aromatic lipophilicity and PEG-based hydrophilicity. The benzyl ether core provides structural rigidity often lacking in pure aliphatic PEG chains, while the methoxy-ethoxy tail disrupts crystal lattice energy, enhancing aqueous solubility.

Property	Data
Chemical Name	4-((2-Methoxyethoxy)methyl)benzoic acid
CAS Number	119828-60-3
Molecular Formula	C <sub>11</sub> H <sub>14</sub> O <sub>4</sub>
Molecular Weight	210.23 g/mol
Structure Description	Benzoic acid core with a para-substituted methoxyethoxymethyl group.
pKa (Calculated)	~4.2 (Carboxylic Acid)
LogP (Calculated)	~1.3 (Balanced lipophilicity)
Solubility	Soluble in DMSO, DMF, Methanol, DCM. Moderate solubility in water (pH dependent).
Stability	Stable under standard amide coupling conditions. Benzyl ether is sensitive to strong Lewis acids or catalytic hydrogenolysis.

## Mechanistic Applications in Drug Design

### Solubility Enhancement ("The Mini-PEG Effect")

Many drug candidates fail due to poor aqueous solubility. Attaching a long PEG chain can solve this but often kills potency by creating steric bulk.

- Mechanism: The **4-((2-Methoxyethoxy)methyl)benzoic acid** moiety adds a "wobble" factor. The flexible ether linkage ( ) allows the hydrophilic tail to orient into the solvent front, while the aromatic ring can participate in stacking or fill hydrophobic pockets.

- Advantage: It lowers LogD without significantly increasing Molecular Weight (MW), maintaining "Lipinski Rule of 5" compliance better than PEG

or PEG

chains.

## PROTAC Linker Capping

In Proteolysis Targeting Chimeras (PROTACs), the "exit vector" of the E3 ligase ligand often requires modification to prevent steric clashes.

- Application: This molecule is used as a terminal cap for amine-functionalized ligands. It extends the ligand slightly out of the binding pocket, presenting a hydrophilic surface to the solvent, which can improve cell permeability compared to a naked amide or alkyl cap.

## Experimental Protocols

### Protocol A: De Novo Synthesis of the Spacer

Rationale: Commercial stock can be variable. This validated route ensures high purity.

Reaction Scheme:

- Alkylation: Methyl 4-(bromomethyl)benzoate + 2-Methoxyethanol

Methyl Ester Intermediate.

- Hydrolysis: Methyl Ester

Final Acid.

Step-by-Step Procedure:

- Reagents:
  - Methyl 4-(bromomethyl)benzoate (1.0 eq)
  - 2-Methoxyethanol (1.2 eq)

- Sodium Hydride (60% dispersion in oil, 1.5 eq)
- Anhydrous THF (0.1 M concentration)
- Lithium Hydroxide (LiOH, 3.0 eq)
- Ether Formation (Williamson Synthesis):
  - Cool anhydrous THF to 0°C under Nitrogen.
  - Add NaH slowly. Stir for 15 min.
  - Add 2-Methoxyethanol dropwise. Stir for 30 min to form the alkoxide.
  - Add Methyl 4-(bromomethyl)benzoate dissolved in minimal THF.
  - Warm to Room Temperature (RT) and stir for 4 hours.
  - Quench: Carefully add saturated NH<sub>4</sub>Cl solution.
  - Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na<sub>2</sub>SO<sub>4</sub>, and concentrate.
- Saponification (Hydrolysis):
  - Dissolve the crude ester in THF:Water (3:1).
  - Add LiOH.[1] Stir at RT for 12 hours.
  - Workup: Acidify to pH 2-3 with 1N HCl. The product may precipitate or require extraction with DCM.
  - Purification: Recrystallize from Hexanes/Ethyl Acetate or purify via Flash Column Chromatography (0-10% MeOH in DCM).

## Protocol B: Amide Coupling (Bioconjugation)

Rationale: Attaching the spacer to a drug/amine bearing scaffold.

## Reagents:

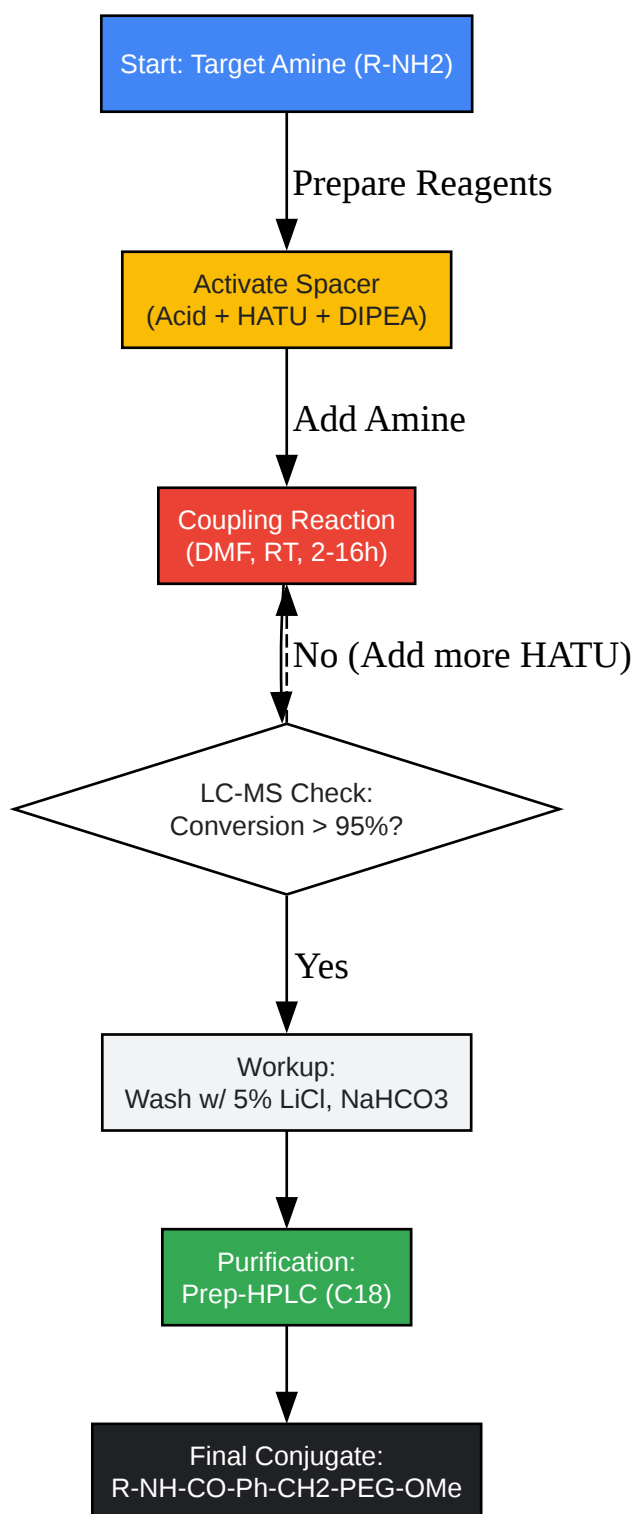
- Target Amine ( )
- **4-((2-Methoxyethoxy)methyl)benzoic acid** (1.2 eq)
- HATU (1.2 eq)
- DIPEA (3.0 eq)
- Solvent: DMF or DMF/DCM (1:1)

## Workflow:

- Dissolve the Acid (spacer) and HATU in anhydrous DMF. Stir for 5 minutes to activate the ester.
- Add DIPEA. The solution should turn slightly yellow.
- Add the Target Amine.
- Stir at RT for 2–16 hours (monitor by LC-MS).
- Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), NaHCO<sub>3</sub>, and Brine.
- Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

## Visualization & Decision Logic

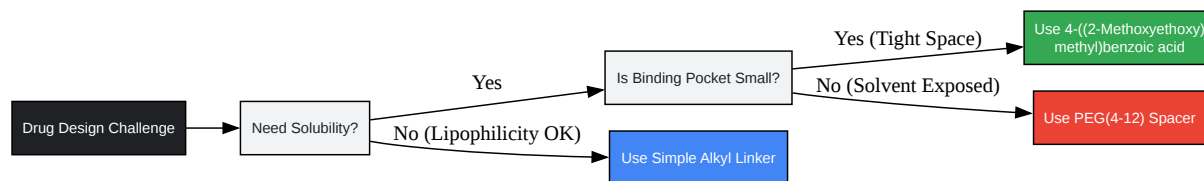
### Coupling Reaction Workflow



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Caption: Standard HATU-mediated amide coupling workflow for attaching the benzoic acid spacer to an amine-bearing payload.

## Spacer Selection Decision Matrix



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Caption: Decision tree for selecting the Mini-PEG benzoic acid spacer versus longer PEG chains or alkyl linkers.

## Troubleshooting & Critical Considerations

- **Hydrogenolysis Risk:** If your synthetic route involves removing Cbz or Benzyl protecting groups elsewhere in the molecule using  $\text{H}_2$ , be cautious. The benzylic ether in this spacer is relatively stable but can be cleaved under forcing hydrogenation conditions. Alternative: Use DDQ or mild Lewis acids if deprotection is needed elsewhere.
- **Steric Hindrance:** The para-substitution pattern minimizes steric clash, but if the target amine is secondary or highly hindered, switch to COMU or PyBOP instead of HATU to drive the coupling.
- **UV Detection:** The benzoic acid chromophore ( $\lambda_{\text{max}} \approx 254 \text{ nm}$ ) provides a convenient handle for UV detection during HPLC, unlike aliphatic PEG chains which are UV-silent.

## References

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## Sources

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- [2. 4-\(\(2-Methoxyethoxy\)methyl\)benzoic acid | CAS 119828-60-3 | TCIJT | 製品詳細 \[tci-chemical-trading.com\]](#)
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